

Ceftriaxone Sodium Salt in Experimental Meningitis Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

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These application notes provide a comprehensive overview of the use of **ceftriaxone sodium salt** in preclinical experimental models of bacterial meningitis. This document details established protocols for inducing meningitis in various animal models, administration of ceftriaxone, and methods for assessing its efficacy. Furthermore, it delves into the neuroprotective mechanisms of ceftriaxone beyond its bactericidal activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the use of ceftriaxone in various experimental meningitis models, providing a comparative overview of dosages, administration routes, and observed efficacy.

Table 1: Ceftriaxone Administration and Efficacy in Rabbit Models of Experimental Meningitis

Pathogen	Rabbit Strain	Ceftriaxone Dosage	Route of Administration	Frequency	Key Findings
Streptococcus pneumoniae (penicillin- and cephalosporin-resistant)	New Zealand White	100 mg/kg	Intravenous	Single dose	Ineffective as a single agent against highly resistant strains.[1] Combination with vancomycin showed synergy.[1]
Streptococcus pneumoniae (cephalosporin-resistant)	Not Specified	50 mg/kg/day	Not Specified	Daily for 48h	Not fully effective, with a 28% therapeutic failure rate.
Streptococcus pneumoniae (cephalosporin-resistant)	Not Specified	100 mg/kg/day	Not Specified	Daily for 48h	No therapeutic failures; all CSF cultures were below the level of detection at 48h.
Streptococcus pneumoniae (multidrug-resistant)	Not Specified	100 mg/kg	Intravenous	Single dose	Superior efficacy when combined with rifampicin compared to combination with

					vancomycin. [2]
Haemophilus influenzae type b	Not Specified	Not Specified	Not Specified	Not Specified	Ceftriaxone was as effective as chlorampheni col in reducing bacterial counts in cerebrospinal fluid (CSF). [3]
Streptococcu s pneumoniae	Not Specified	Not Specified	Not Specified	Not Specified	Comparable efficacy to penicillin G in reducing bacterial counts in CSF. [3]

Table 2: Ceftriaxone Administration and Efficacy in Rat and Mouse Models of Experimental Meningitis

Animal Model	Pathogen	Ceftriaxone Dosage	Route of Administration	Frequency	Key Findings
Rat (Wistar)	Staphylococcus aureus (MRSA)	103.3 mg/kg	Intravenous	Daily for 7 days	Investigated to assess CSF penetration. [4]
Rat (Wistar)	Streptococcus pneumoniae	100 mg/kg	Not Specified	Daily for 7 days	Used to assess histological and immunohistochemical changes in the brain after treatment. [5]
Mouse (BALB/c)	Neisseria meningitidis	100 mg/kg	Subcutaneous	At 18, 24, and 40 hours post-infection	Effective in controlling meningococcal replication. [6]
Mouse	Streptococcus pneumoniae	Not Specified	Intravenous	1-hour post-infection	Cleared pneumococci from the blood but not entirely from the brain when used as monotherapy. [7]

Experimental Protocols

Preparation of Ceftriaxone Sodium Salt Solution

Materials:

- **Ceftriaxone sodium salt** powder (sterile)
- Sterile Water for Injection (WFI) or sterile 0.9% sodium chloride (saline)
- Sterile vials and syringes

Procedure:

- Aseptically, reconstitute the **ceftriaxone sodium salt** powder with the required volume of sterile WFI or saline to achieve the desired concentration. For veterinary use, a common dilution is 1 g of ceftriaxone in 10 mL of WFI.
- Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.
- The final concentration will depend on the specific dosage and the animal's body weight. For example, to administer a 100 mg/kg dose to a 3 kg rabbit, you would need 300 mg of ceftriaxone. If your solution is 100 mg/mL, you would administer 3 mL.
- Prepare fresh solutions daily and keep them protected from light until use.

Induction of Experimental Meningitis

Pathogen: *Streptococcus pneumoniae*, *Haemophilus influenzae*

Procedure for Intracisternal Injection:

- Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine and xylazine).
- Place the animal in a stereotaxic frame or position it prone with its head flexed downwards to open the atlanto-occipital space.
- Aseptically prepare the skin over the suboccipital region.

- Palpate the external occipital protuberance and the spine of the atlas. The injection site is on the midline, just rostral to the dorsal arch of the atlas.
- Insert a 25- or 27-gauge needle attached to a syringe containing the bacterial inoculum (typically 10^5 to 10^6 CFU in 0.2-0.3 mL of saline) into the cisterna magna. A slight "pop" may be felt as the needle penetrates the dura mater.
- Withdraw a small amount of CSF to confirm correct needle placement.
- Slowly inject the bacterial suspension over 1-2 minutes.
- Withdraw the needle and monitor the animal for recovery from anesthesia.

Note on Stereotaxic Coordinates: While stereotaxic frames provide precision, specific, universally accepted coordinates for intracisternal injection in rabbits are not well-documented in the literature. The procedure often relies on anatomical landmarks. For high-precision studies, imaging guidance such as ultrasound may be beneficial.

Pathogen: *Streptococcus pneumoniae*, *Staphylococcus aureus* (MRSA)

Procedure for Intracisternal/Subarachnoid Injection:

- Anesthetize the Wistar rat (150-200 g) with an appropriate anesthetic (e.g., ketamine, 10 mg/kg, intramuscularly).^[4]
- Mount the rat in a stereotaxic apparatus.
- Make a midline incision over the scalp to expose the skull.
- For subarachnoid injection, a small burr hole can be drilled over the desired brain region. For intracisternal injection, the atlanto-occipital membrane is exposed.
- Using a Hamilton syringe with a 23- or 24-gauge needle, inject a small volume (e.g., 10-25 μ L) of the bacterial suspension (e.g., 10^6 CFU/mL) into the subarachnoid space or cisterna magna.^{[4][5]}
- Suture the incision and allow the animal to recover. Meningitis typically develops within 7 to 10 days.^[4]

Pathogen: *Neisseria meningitidis*, *Streptococcus pneumoniae*

Procedure for Intracisternal Injection:

- Anesthetize the mouse (e.g., BALB/c) using a suitable anesthetic.
- Position the mouse in a stereotaxic frame with the head flexed.
- Aseptically prepare the skin at the base of the skull.
- Insert a fine-gauge needle (e.g., 30-gauge) attached to a microsyringe through the skin and muscle into the cisterna magna.
- Inject a small volume (e.g., 10 μ L) of the bacterial suspension.
- Monitor the animal for recovery.

Cerebrospinal Fluid (CSF) Collection

Procedure for Cisterna Magna Puncture in Rabbits:

- Anesthetize the rabbit as described for meningitis induction.
- Position the animal in a stereotaxic frame or with its head flexed.
- Aseptically prepare the suboccipital area.
- Insert a 25- or 27-gauge needle attached to a syringe into the cisterna magna, as described for injection.
- Allow CSF to flow into the syringe spontaneously or by gentle aspiration. Collect the desired volume (typically 0.1-0.3 mL).
- Withdraw the needle and monitor the animal.

Assessment of Efficacy

Bacterial Clearance:

- Collect CSF samples at various time points after treatment.
- Perform serial dilutions of the CSF and plate on appropriate agar media.
- Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load.

Survival Studies:

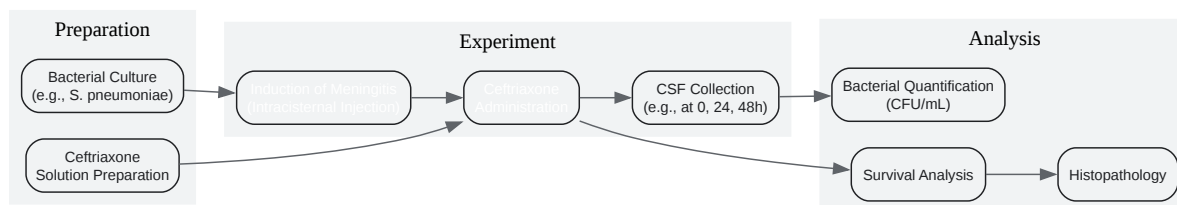
- Monitor the animals for a predetermined period after infection and treatment.
- Record the number of surviving animals in each treatment group.

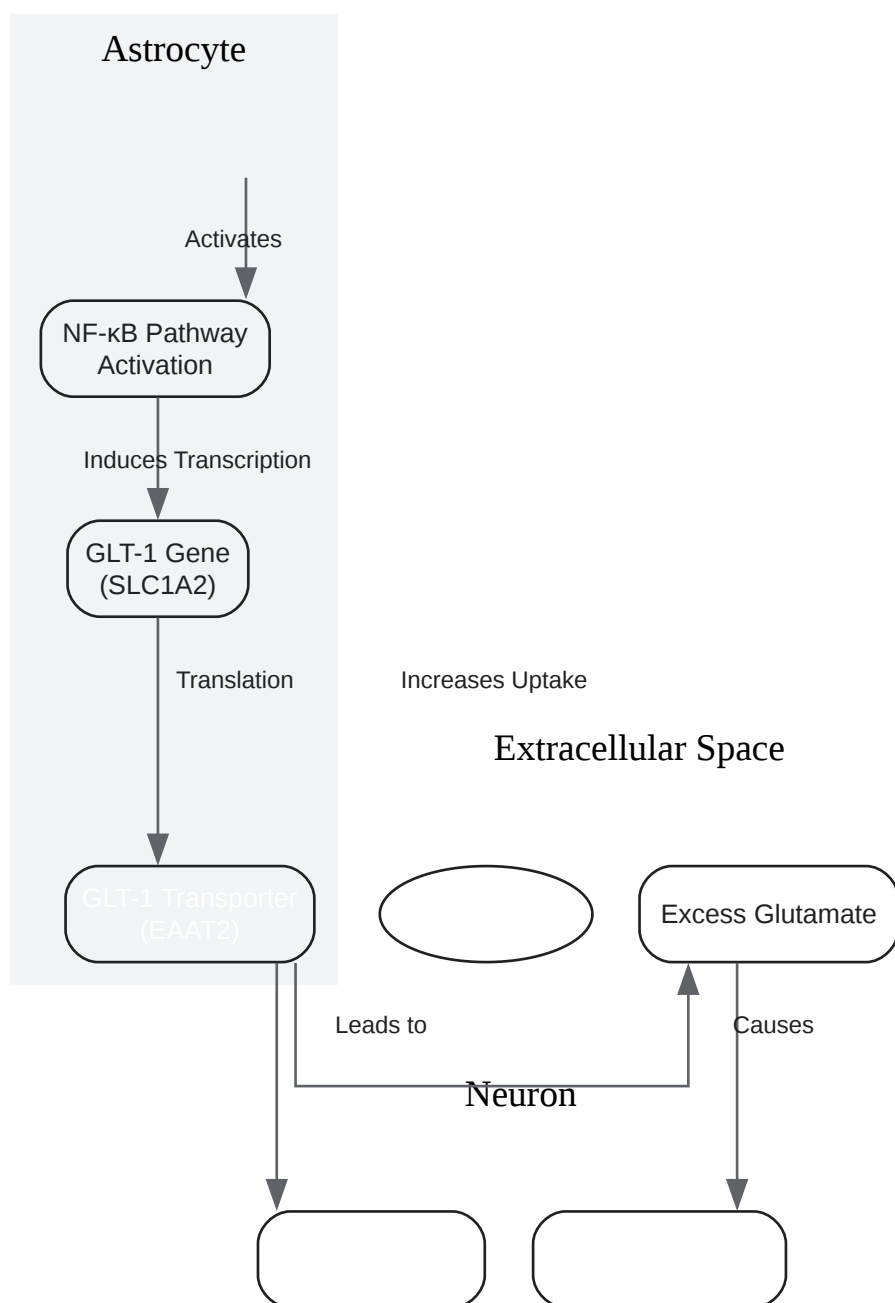
Histopathology:

- At the end of the experiment, euthanize the animals and perfuse the brains with fixative.
- Process the brains for histological examination to assess the degree of inflammation, neuronal damage, and other pathological changes.

Visualizations

Experimental Workflow





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